2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
Overview
Description
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is an organic compound with the chemical formula C10H16ClN3O4 and a molecular weight of 277.71 g/mol . It is a yellow to orange crystalline solid that is soluble in water and has high thermal stability . This compound is used in various applications, including as a dye, indicator, and analytical reagent .
Preparation Methods
The synthesis of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride involves the reaction of 4-amino-3-nitroaniline with N,N-diethanolamine, followed by acidification . The reaction conditions typically include heating the reactants in a suitable solvent, such as ethanol, under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a dye and indicator in various chemical analyses.
Biology: The compound is used in biochemical assays and as a staining agent.
Medicine: It is involved in the preparation of antibacterial agents, anticancer drugs, and photosensitizers.
Industry: The compound is used in the production of hair dye substances and other cosmetic products.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis . It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-nitroaniline: A precursor in the synthesis of the compound.
N,N-Diethanolamine: Another precursor used in the synthesis.
2,2’-[(4-Amino-3-nitrophenyl)imino]diethanol: A related compound with similar properties.
The uniqueness of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride lies in its specific combination of functional groups, which confer its distinct chemical and physical properties .
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.ClH/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15;/h1-2,7,14-15H,3-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQRGCLIPUSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240824 | |
Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94158-13-1 | |
Record name | HC Red 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94158-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC RED NO. 13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S057K0K0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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